2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid
Description
2-(Propylsulfanylmethyl)-1,2-oxazol-2-ium; sulfuric acid is a heterocyclic ionic compound comprising an oxazolium core modified with a propylsulfanylmethyl substituent and associated with sulfuric acid. The oxazolium moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which can act as a Lewis acid or participate in hydrogen bonding. The propylsulfanylmethyl group enhances lipophilicity and may influence solubility and catalytic activity. Sulfuric acid in this context likely serves as a counterion or co-catalyst, contributing to acidity and stabilizing reactive intermediates. While direct studies on this compound are absent in the provided evidence, its structural and functional analogs—such as alumina sulfuric acid (ASA), molybdate sulfuric acid (MSA), and xanthan sulfuric acid (XSA)—are well-documented in heterogeneous catalysis and green synthesis .
Properties
CAS No. |
84604-30-8 |
|---|---|
Molecular Formula |
C14H26N2O6S3+2 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid |
InChI |
InChI=1S/2C7H12NOS.H2O4S/c2*1-2-6-10-7-8-4-3-5-9-8;1-5(2,3)4/h2*3-5H,2,6-7H2,1H3;(H2,1,2,3,4)/q2*+1; |
InChI Key |
XLWSLLWEITULEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC[N+]1=CC=CO1.CCCSC[N+]1=CC=CO1.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium typically involves the formation of the oxazolium ring followed by the introduction of the propylsulfanylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of methanesulfonic acid under reflux conditions in methanol has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the propylsulfanylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the modulation of enzyme activity or the alteration of cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Molybdate Sulfuric Acid (MSA)
- Structure : Composed of molybdate ions bonded to sulfuric acid, forming a solid acid catalyst.
- Applications : Efficient in synthesizing gem-bisamides and bisurides via aldehyde-amide condensations. MSA outperforms commercial H2SO4 in yield (85–95%) and reaction time (2–4 hours) due to enhanced Brønsted acidity and surface area .
- Advantages: Recyclable, non-corrosive, and selective for N–N bond formation .
Silica Sulfuric Acid (SSA)
Xanthan Sulfuric Acid (XSA)
- Structure : Biodegradable polysaccharide (xanthan gum) functionalized with sulfonic acid groups.
- Applications: Catalyzes α-aminophosphonate synthesis (85–92% yields) and Biginelli reactions (90–95% yields) under mild, solvent-free conditions .
- Advantages : Eco-friendly, thermally stable, and reusable for ≥5 cycles without activity loss .
Alumina Sulfuric Acid (ASA)
- Structure: Sulfuric acid supported on alumina nanoparticles.
- Applications: Synthesizes 1,4-dihydropyridines (85–93% yields) and α-aminonitriles. Nano-ASA reduces reaction times by 40% compared to bulk ASA due to higher surface acidity .
- Limitations : Sensitive to moisture, requiring anhydrous conditions .
Comparative Analysis
| Property | 2-(Propylsulfanylmethyl)-Oxazolium; H2SO4 | MSA | SSA | XSA | ASA |
|---|---|---|---|---|---|
| Acidity (Brønsted) | High (due to oxazolium + H2SO4) | Very High | High | Moderate | High |
| Solubility | Polar aprotic solvents | Insoluble | Insoluble | Insoluble | Insoluble |
| Reusability | Likely limited (ionic nature) | ≥5 cycles | ≥5 cycles | ≥5 cycles | ≥5 cycles |
| Reaction Scope | Unknown; predicted for condensations | Aldehyde-amide, pyrrole synthesis | Dihydropyrimidinones | α-Aminophosphonates | Dihydropyridines |
| Environmental Impact | Moderate (corrosive) | Low | Low | Very Low | Moderate |
Key Research Findings
- Catalytic Efficiency : MSA and XSA achieve >90% yields in multi-component reactions, surpassing H2SO4 (70–80%) due to tailored acidity and surface interactions .
- Reaction Mechanisms : Heterogeneous acids like MSA activate carbonyl groups via protonation, facilitating nucleophilic attack and intermediate stabilization. For example, MSA generates imine intermediates in pyrrole synthesis .
- Green Chemistry : XSA and SSA reduce solvent use by 90% in solvent-free protocols, aligning with green chemistry principles .
Biological Activity
Overview of Oxazoles and Their Biological Activity
Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring. They have garnered interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a sulfur atom in the side chain can further influence these activities.
Chemical Structure
The compound can be broken down into two main components:
- Oxazole Ring : Contributes to the biological activity through its ability to participate in various chemical reactions.
- Propylsulfanylmethyl Group : The sulfur moiety can enhance lipophilicity and potentially improve the compound's interaction with biological targets.
Antimicrobial Activity
Compounds with oxazole rings have shown promising antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
Several oxazole derivatives have been studied for their anticancer effects. They may act by inhibiting tumor cell proliferation or inducing apoptosis through various pathways, including the modulation of signaling cascades.
Anti-inflammatory Properties
Oxazole-containing compounds have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Experimental Data
While specific studies on “2-(propylsulfanylmethyl)-1,2-oxazol-2-ium; sulfuric acid” are scarce, related research on oxazole derivatives provides insight into potential biological activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| 2-Aminooxazole | Antimicrobial against Gram-positive bacteria | |
| 4-Oxazolylbenzamide | Inhibitory effects on cancer cell lines | |
| 5-(Substituted oxazol-2-yl) compounds | Anti-inflammatory activity in murine models |
Mechanistic Insights
Research indicates that the biological activity of oxazole derivatives often involves:
- Enzyme Inhibition : Many oxazoles act as inhibitors of enzymes involved in metabolic processes.
- Receptor Modulation : Some compounds interact with specific receptors, altering cellular responses.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in target cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
